molecular formula C19H17Cl2N3O3 B11101564 4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide

Cat. No.: B11101564
M. Wt: 406.3 g/mol
InChI Key: KMDHLZWWNVHTJO-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxybutanamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Synthesis of the Pyrazolyl Intermediate: The next step involves the synthesis of the pyrazolyl intermediate by reacting phenylhydrazine with an appropriate diketone to form the 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole.

    Coupling Reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a suitable coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. Reactions are usually conducted in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide is unique due to its specific combination of dichlorophenoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)butanamide

InChI

InChI=1S/C19H17Cl2N3O3/c20-13-8-9-16(15(21)11-13)27-10-4-7-18(25)22-17-12-19(26)24(23-17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,25)

InChI Key

KMDHLZWWNVHTJO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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